ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate
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Description
Ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate is a useful research compound. Its molecular formula is C19H17ClN2O3 and its molecular weight is 356.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.0927701 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Quinoline derivatives have been used in various significant fields due to their interaction with cells .
Mode of Action
The compound’s mode of action involves its interaction with its targets, leading to various changes at the molecular level. The negative potential region is usually related to the lone pair of electronegative atoms, so the negatively charged region is mainly distributed in the O atom of ester group . This region is more likely to provide electrons, and there may be a nucleophilic attack site .
Biochemical Pathways
Quinoline derivatives have been known to affect various biochemical pathways .
Pharmacokinetics
The compound’s molecular formula is c20h19cln2o3, and its average mass is 370829 Da , which could influence its pharmacokinetic properties.
Result of Action
Quinoline derivatives have been known to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the stability of boronic esters, which are often used in the synthesis of such compounds, can be affected by air and moisture .
Biological Activity
Ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H17ClN2O3
- Molecular Weight : 356.8 g/mol
- CAS Number : 950266-49-6
This compound exhibits various biological activities, primarily through its interactions with specific biological targets:
- Antimicrobial Activity : Preliminary studies suggest that quinoline derivatives, including this compound, may possess antimicrobial properties. The mechanism often involves inhibition of bacterial enzyme systems or interference with bacterial DNA synthesis.
- Anticancer Potential : Quinoline derivatives have been noted for their anticancer effects, potentially through the induction of apoptosis in cancer cells and inhibition of tumor growth.
- Anti-inflammatory Effects : Some studies indicate that compounds similar to this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Activity Type | Mechanism/Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis | |
Anti-inflammatory | Modulation of cytokine production |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various quinoline derivatives against Staphylococcus aureus and Escherichia coli. This compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines showed that this compound could inhibit cell proliferation and induce apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, suggesting a potential pathway for therapeutic application in oncology.
Research Findings
Recent research has highlighted the importance of structural modifications in enhancing the biological activity of quinoline derivatives. For example, the introduction of methoxy groups has been associated with increased potency against certain pathogens and cancer cell lines.
Properties
IUPAC Name |
ethyl 6-chloro-4-(3-methoxyanilino)quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-3-25-19(23)18-11-17(15-9-12(20)7-8-16(15)22-18)21-13-5-4-6-14(10-13)24-2/h4-11H,3H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDPSRMOIMNPDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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